molecular formula C22H23NO4 B2738570 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-4-carboxylic acid CAS No. 1882313-91-8

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-4-carboxylic acid

Cat. No.: B2738570
CAS No.: 1882313-91-8
M. Wt: 365.429
InChI Key: LFXMJNWXWBTVFL-UHFFFAOYSA-N
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Description

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-4-carboxylic acid is a versatile small molecule scaffold with a molecular weight of 365.43 g/mol. This compound is characterized by its complex structure, which includes a fluoren-9-ylmethoxy carbonyl group attached to a 3-methylpiperidine-4-carboxylic acid framework. Due to its unique chemical properties, it finds applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the fluoren-9-ylmethanol derivative. This intermediate is then reacted with appropriate reagents to introduce the piperidine and carboxylic acid functionalities. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-4-carboxylic acid is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of more complex molecules and is used in the development of new drugs and materials. Its applications extend to fields such as organic synthesis, medicinal chemistry, and materials science.

Mechanism of Action

When compared to similar compounds, 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-4-carboxylic acid stands out due to its unique structural features and versatility. Similar compounds may include other piperidine derivatives or fluoren-9-ylmethoxy carbonyl derivatives, but this compound's specific combination of functional groups makes it particularly useful in various applications.

Comparison with Similar Compounds

  • Piperidine-4-carboxylic acid derivatives

  • Fluoren-9-ylmethanol derivatives

  • Other fluoren-9-ylmethoxy carbonyl compounds

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-14-12-23(11-10-15(14)21(24)25)22(26)27-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,14-15,20H,10-13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXMJNWXWBTVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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